molecular formula C14H13Cl2NO2S B443993 Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 351157-06-7

Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B443993
CAS No.: 351157-06-7
M. Wt: 330.2g/mol
InChI Key: OZGUZTBIKPOYQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves the reaction of 3,4-dichlorophenylthiophene-3-carboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate: Unique due to its specific substitution pattern on the thiophene ring.

    Other Thiophene Derivatives: Compounds like 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate without the isopropyl group.

    Phenylthiophene Carboxylates: Similar structure but different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-9(6-20-13(12)17)8-3-4-10(15)11(16)5-8/h3-7H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGUZTBIKPOYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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